molecular formula C11H8F6O2 B065204 3,5-Bis(trifluoromethyl)hydrocinnamic acid CAS No. 181772-16-7

3,5-Bis(trifluoromethyl)hydrocinnamic acid

Cat. No. B065204
CAS RN: 181772-16-7
M. Wt: 286.17 g/mol
InChI Key: LISLXJGPJUAEHU-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)hydrocinnamic acid is a chemical compound with the molecular formula C11H8F6O2 . It is used in the preparation of novel biologically active amides .


Molecular Structure Analysis

The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid has been determined and described . The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations . The title compound crystallizes in the monoclinic P 2 1 /c space group with one molecule in the asymmetric unit .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Bis(trifluoromethyl)hydrocinnamic acid is 286.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The exact mass and monoisotopic mass are 286.04284847 g/mol .

Scientific Research Applications

Structural Analysis

The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid, with the systematic name 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, has been determined and described . The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations . The propanoic acid side chain of the studied molecule has a bent conformation .

Conformational Analysis

According to Density Functional Theory calculations in the gas phase (at the B3LYP/aug-cc-pvDZ level), the presence of the two CF3 groups (strong electron-withdrawing character) increases the population of the gauche conformers by a substituent electronic effect . This may be a minor factor contributing to the appearance of this conformation observed in the solid state .

Hydrophobic Probe

Trans-3,5-Bis(trifluoromethyl)cinnamic acid was employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .

Organic Building Blocks

3,5-Bis(trifluoromethyl)hydrocinnamic acid is used as an organic building block .

NK1 Receptor Ligands

In the investigation centered around NK1 receptor ligands, 3,5-bistrifluoromethylhydrocinnamic acid was dealt with, which is a member of a wider family of hydrocinnamic acids (3-phenylpropanoic acids, 3-PPAs) .

Trifluoromethyl Group Rotation

In the case of 3,5-bistrifluoromethylhydrocinnamic acid, it was possible to find many closely lying minima resulting from low-barrier rotation of the trifluoromethyl groups .

Safety and Hazards

3,5-Bis(trifluoromethyl)hydrocinnamic acid may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISLXJGPJUAEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361455
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181772-16-7
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)hydrocinnamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is unique about the conformation of the propanoic acid side chain in the crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid?

A1: The crystal structure analysis revealed that the propanoic acid side chain in 3,5-bis(trifluoromethyl)hydrocinnamic acid adopts a gauche conformation []. This is unusual compared to other 3-phenylpropanoic acid structures found in the Cambridge Structural Database, which typically exhibit a trans conformation for this dihedral angle. Density Functional Theory calculations suggest that the presence of the two electron-withdrawing trifluoromethyl (CF3) groups might contribute to the observed gauche conformation in the solid state [].

Q2: What is the primary intermolecular interaction responsible for the crystal packing of 3,5-bis(trifluoromethyl)hydrocinnamic acid?

A2: The crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid is primarily stabilized by centrosymmetric O–H∙∙∙O hydrogen-bonded dimers []. These dimers, represented by the graph set notation R22(8), involve the carboxylic acid groups of adjacent molecules. Computational analysis using the CE-B3LYP method indicated that this interaction exhibits the strongest pairwise interaction energy (Etot = −67.9 kJ/mol) within the crystal lattice [].

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